Mesotartaric acid

概要

説明

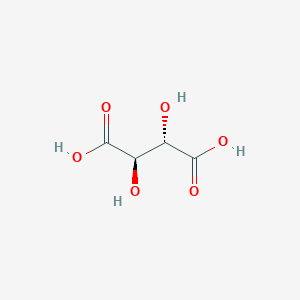

メソ酒石酸: は、酒石酸の立体異性体であり、ブドウなどのさまざまな植物に自然に見られる有機酸です。 内部対称面が存在するため、2つのキラル中心があるにもかかわらず、キラルではない化合物であり、光学的に不活性です 。メソ酒石酸の分子式はC4H6O6であり、酒石酸の他の立体異性体と比較してその独特の特性で知られています。

準備方法

合成経路と反応条件: メソ酒石酸は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、マレイン酸またはフマル酸を化学的に酸化することによって合成できます 。この反応は、通常、出発物質の水溶液に酸化剤を加え、還流条件下で加熱することを含みます。

工業的生産方法: メソ酒石酸の工業的生産には、しばしばラセミ酒石酸の分割が含まれます。 このプロセスは、特定の菌類または細菌を使用して特定の鏡像異性体を選択的に消費し、メソ型を残すことで実現できます 。 もう1つの方法には、適切な溶媒からラセミ酒石酸を結晶化させることが含まれ、メソ酒石酸は、その独特の溶解性に基づいて分離できます .

化学反応の分析

反応の種類: メソ酒石酸は、次のようなさまざまな化学反応を起こします。

酸化: メソ酒石酸は、硝酸などの強力な酸化剤を使用してシュウ酸に酸化できます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、メソ-2,3-ジヒドロキシブタンに還元できます。

エステル化: メソ酒石酸は、酸触媒の存在下でアルコールと反応してエステルを形成します。

一般的な試薬と条件:

酸化: 硝酸、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

エステル化: アルコール(例:メタノール、エタノール)、硫酸を触媒として。

形成される主な生成物:

酸化: シュウ酸。

還元: メソ-2,3-ジヒドロキシブタン。

エステル化: 酒石酸エステル(例:ジメチル酒石酸)。

科学研究への応用

メソ酒石酸は、次のような科学研究において幅広い用途があります。

科学的研究の応用

Chemical Research Applications

1. Optical Activity Studies

Mesotartaric acid is pivotal in the study of optical activity and stereochemistry. It serves as a model compound for understanding the principles of optical inactivity, as it exists in a racemic mixture of enantiomers that exhibit no net optical rotation. Research has shown that its optical inactivity arises from conformational enantiomerism rather than symmetry properties . This characteristic makes it an essential subject in the study of reaction mechanisms and stereochemical relationships .

2. Synthesis of Chiral Compounds

this compound is utilized in synthesizing chiral compounds, particularly in the production of chiral polyurethane elastomers (PUEs). These polymers are synthesized using this compound as a cross-linker with isocyanates and polyols. The incorporation of this compound imparts asymmetry to the resulting PUEs, which have potential applications in biomedical fields due to their biocompatibility . The synthesis process involves a one-shot method where varying quantities of this compound influence the reaction time and properties of the final product .

3. Crystallization Processes

In crystallization studies, this compound plays a significant role as a model compound for understanding crystal growth and nucleation processes. Its unique structural properties facilitate investigations into the effects of different crystallization conditions on product purity and yield. Recent advancements in crystallization techniques have highlighted the importance of this compound in developing new crystal forms and improving crystallization efficiency in pharmaceutical applications .

Industrial Applications

1. Food and Beverage Industry

this compound is used as an acidity regulator and stabilizer in various food products. Its ability to enhance flavor profiles while maintaining pH levels makes it valuable in food processing. Additionally, it is employed in winemaking to stabilize tartrate crystals, ensuring product quality and consistency.

2. Pharmaceutical Applications

In pharmaceuticals, this compound serves as an excipient in drug formulations. Its chiral nature is advantageous for developing enantiomerically pure drugs, which can lead to improved therapeutic efficacy and reduced side effects. Studies have explored its role in enhancing solubility and bioavailability of certain medications .

Case Studies

作用機序

メソ酒石酸がその効果を発揮するメカニズムは、さまざまな分子標的や経路との相互作用を含みます。 たとえば、高用量では、メソ酒石酸はリンゴ酸の生成を阻害することで筋毒として作用し、筋肉麻痺につながる可能性があります 。 さらに、キラル分割剤としての役割は、キラルアミンとのジアステレオマー塩の形成を含み、鏡像異性体の分離を容易にします .

類似の化合物との比較

メソ酒石酸は、そのキラル性と内部対称面のために、酒石酸の立体異性体の中でユニークです。類似の化合物には次のようなものがあります。

L(+)-酒石酸: 平面偏光を右に回転させる光学活性異性体。

D(-)-酒石酸: 平面偏光を左に回転させる光学活性異性体。

メソ酒石酸は、キラルではなく、光学活性も示さない唯一の立体異性体であるため、光学活性が望ましくない特定の用途において価値があります .

類似化合物との比較

meso-Tartaric acid is unique among the stereoisomers of tartaric acid due to its achirality and internal plane of symmetry. Similar compounds include:

L(+)-Tartaric acid: An optically active isomer that rotates plane-polarized light to the right.

D(-)-Tartaric acid: An optically active isomer that rotates plane-polarized light to the left.

DL-Tartaric acid: A racemic mixture of L(+) and D(-) forms, which is optically inactive due to internal compensation.

meso-Tartaric acid stands out because it is the only stereoisomer that is achiral and does not exhibit optical activity, making it valuable in specific applications where optical activity is not desired .

生物活性

Mesotartaric acid, a diastereomer of tartaric acid, is an interesting compound due to its unique structural properties and biological implications. This article delves into its biological activity, focusing on its optical inactivity, conformational behavior, and potential applications in various fields.

Chemical Structure and Properties

This compound (C₄H₆O₆) possesses two asymmetric carbon atoms but is classified as optically inactive due to its internal symmetry. The presence of a plane of symmetry allows the effects of the chiral centers to cancel each other out, resulting in no net rotation of plane-polarized light. This unique characteristic makes this compound a significant example in stereochemistry studies.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆O₆ |

| Optical Activity | Inactive |

| Melting Point | 140 °C |

| Configuration | Meso |

Optical Inactivity

The optical inactivity of this compound arises from its specific arrangement of asymmetric carbon atoms. Despite having two chiral centers, the molecule's symmetrical structure leads to the cancellation of optical activities. This phenomenon is essential for understanding the relationship between molecular symmetry and optical activity .

Case Study: Conformational Analysis

Research has shown that this compound exists predominantly in staggered asymmetric conformations rather than the expected centrosymmetric form. Crystallographic studies indicate that these conformations are stabilized by intermolecular interactions rather than intramolecular ones, leading to a racemic mixture that contributes to its optical inactivity .

Biological Applications

While this compound itself is not widely recognized for direct biological activity, its derivatives and structural analogs have been studied for various applications:

- Pharmaceuticals : The synthesis of meso-tartaric acid analogs has been explored for potential therapeutic uses, particularly in drug design where chirality plays a crucial role.

- Food Industry : Tartaric acid and its derivatives are used as stabilizers in food products, particularly in winemaking where they help maintain stability and flavor .

Research Findings

Recent studies have highlighted the importance of this compound in biochemical pathways and metabolic processes. For instance, it has been implicated in the biosynthesis of certain metabolites in grapes, linking it to broader agricultural and nutritional research .

Table: Comparison of Tartaric Acid Isomers

| Isomer | Optical Activity | Melting Point (°C) | Specific Rotation ([α]D) |

|---|---|---|---|

| (+)-Tartaric Acid | Active | 172 | +13 |

| (−)-Tartaric Acid | Active | 172 | −13 |

| Meso-Tartaric Acid | Inactive | 140 | 0 |

特性

IUPAC Name |

(2R,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-XIXRPRMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883336 | |

| Record name | meso-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], White crystalline powder; [Alfa Aesar MSDS], WHITE CRYSTALLINE POWDER. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Lead(II) tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

210 °C c.c. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/l at 20 °C: 1400 (very soluble) | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.79 | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

147-73-9, 133-37-9, 815-84-9, 5990-63-6 | |

| Record name | meso-Tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | meso-Tartaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-Tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | meso-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mesotartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mesotartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARTARIC ACID, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQO211TF1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

206 °C | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。